Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)-
Description
Properties
CAS No. |
61361-62-4 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(2-ethoxy-5-nitrophenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-11-4-3-10(13(15)16)7-9(11)8-12-5-6-14/h3-4,7,12,14H,2,5-6,8H2,1H3 |
InChI Key |
VMWFSQQDIYPLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Step 1: Hydroxyethylation of 2-Amino-5-nitrophenol
- Reactants : 2-amino-5-nitrophenol, alkali (solid and/or mineral), hydroxyethylating agent (ethylene chlorohydrin or similar).
- Solvents : Water or polar aprotic solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or glycol dimethyl ether (DME).
- Catalysts/Base : Solid alkali (e.g., hydrotalcite supported potassium oxide or sodium hydroxide) and mineral alkali (NaOH or KOH).
- Reaction Conditions :
- Pressure: 0.1 to 1.0 MPa (confined conditions).
- Temperature: 100 to 145 °C.
- Reaction time: 3 to 8 hours.
- Procedure : The mixture of 2-amino-5-nitrophenol, alkali, and solvent is stirred and heated with the hydroxyethylating agent under controlled pressure and temperature. The reaction progress is monitored by HPLC until the raw material content is below 1.0%.
- Work-up : Upon completion, the reaction mixture is cooled and diluted with cold water to precipitate the intermediate 2-(3-nitro-6-aminophenoxy) ethanol, which is isolated by filtration, washing, and drying.
- Yield and Purity : Yields up to 92.4% with HPLC purity around 97.6% have been reported.
Step 2: Condensation with Ethyl Chloroformate and Hydrolysis
- Reactants : 2-(3-nitro-6-aminophenoxy) ethanol, ethyl chloroformate.
- Solvents : Water, glycol dimethyl ether, DMF, or DMAc.
- Catalysts/Base : Solid alkali catalysts such as calcium carbonate, calcium oxide, calcium hydroxide, sodium hydroxide, potassium hydroxide, often supported on carriers like aluminium sesquioxide or hydrotalcite.
- Reaction Conditions :
- Pressure: 0.1 to 1.0 MPa.
- Temperature: 60 to 100 °C for condensation; 50 to 90 °C for hydrolysis.
- Reaction time: 4 to 9 hours for condensation; 4 to 7 hours for hydrolysis.
- Procedure : The intermediate is reacted with ethyl chloroformate and catalyst under pressure and heat. After condensation, aqueous sodium hydroxide is added for hydrolysis, converting the intermediate to the target compound.
- Work-up : The reaction mixture is diluted with water, filtered, and the solid product is washed and dried.
- Yield and Purity : The overall yield from this step combined with step 1 exceeds 60%, with high purity of the final product.
Reaction Parameter Table
| Parameter | Step 1 (Hydroxyethylation) | Step 2 (Condensation & Hydrolysis) |
|---|---|---|
| Starting Material | 2-amino-5-nitrophenol | 2-(3-nitro-6-aminophenoxy) ethanol |
| Hydroxyethylating Agent | Ethylene chlorohydrin (19.3 g per 25 g amine) | Ethyl chloroformate (1.0–3.0 molar equiv.) |
| Solvent | DMF, DMAc, DME, or water | Water, DME, DMF, DMAc |
| Catalyst/Base | Solid alkali (hydrotalcite supported K2O or NaOH), mineral alkali (NaOH, KOH) | Calcium carbonate, calcium oxide, hydroxides, or alkali supported catalysts |
| Pressure | 0.1–1.0 MPa | 0.1–1.0 MPa |
| Temperature | 100–145 °C | 60–100 °C (condensation), 50–90 °C (hydrolysis) |
| Reaction Time | 3–8 hours | 4–9 hours (condensation), 4–7 hours (hydrolysis) |
| Yield | Up to 92.4% | Overall > 60% |
| Purity (HPLC) | ~97.6% | >99% (final product) |
Industrial and Environmental Considerations
- The method is designed for industrial scalability , utilizing confined reaction vessels (autoclaves) and recyclable catalysts.
- The process minimizes the generation of hazardous waste ("three wastes") and uses relatively economical reagents and solvents .
- The reaction conditions are optimized to balance high yield and purity with moderate temperature and pressure , reducing energy consumption.
- The use of solid alkali catalysts supported on carriers enhances catalyst recovery and reuse.
Summary of Research Outcomes
- The patented preparation method delivers a high-yield (above 60% total yield) and high-purity (>97%) product suitable for industrial production.
- Reaction parameters such as solvent choice, catalyst type, temperature, and pressure are crucial for optimizing the process.
- The process is environmentally friendly and economically viable , with low waste production and catalyst recyclability.
- Analytical monitoring by HPLC ensures reaction completion and product quality.
- The method has been validated through industrial experiments confirming its practicality.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
Pharmacological and Functional Activities
- Antimicrobial Activity : The target compound’s analog in demonstrated strong activity against S. aureus and E. faecalis (MIC = 2–8 µg/mL), suggesting the 2-ethoxy-5-nitrophenyl motif may disrupt bacterial membranes or enzymes.
- Cosmetic Applications: HC Yellow No. 4 is a nitro-aromatic dye used in hair coloring, where the nitro group provides chromophoric properties.
- Prodrug Potential: The 2-ethoxy-5-nitrophenyl glycine ester () may act as a photolabile prodrug, releasing active agents under specific conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
